Cas no 99946-04-0 (Isoboonein)

Isoboonein 化学的及び物理的性質
名前と識別子
-
- Cyclopenta[c]pyran-3(1H)-one,hexahydro-6- hydroxy-7-methyl-,(4aR,6S,7R,7aS)-
- Isoboonein
- (4aR,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one
- (4aR,6S,7R,7aS)-Hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-3(1H)-one
- (+)-Isoboonein
- Cyclopenta[c]pyran-3(1H)-one, hexahydro-6-hydroxy-7-methyl-, [4aR-(4a,6,7,7a)]-; (4aR,6S,7R,7aS)-Hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-3(1H)-one
- DTXSID40447591
- 99946-04-0
- Borontrifluoridedimethyletherate
- FS-9227
- AKOS030591603
- (4AR,6S,7R,7aS)-6-hydroxy-7-methylhexahydrocyclopenta[c]pyran-3(1H)-one
- Cyclopenta[c]pyran-3(1H)-one, hexahydro-6-hydroxy-7-methyl-, (4aR,6S,7R,7aS)-
- [ "" ]
- (4AR,6S,7R,7AS)-6-HYDROXY-7-METHYL-HEXAHYDRO-1H-CYCLOPENTA[C]PYRAN-3-ONE
- DA-74541
-
- インチ: InChI=1S/C9H14O3/c1-5-7-4-12-9(11)3-6(7)2-8(5)10/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1
- InChIKey: DPDXVBIWZBJGSX-XUTVFYLZSA-N
- ほほえんだ: O=C1OC[C@@H]2[C@H]([C@@H](O)C[C@@H]2C1)C
計算された属性
- せいみつぶんしりょう: 170.09400
- どういたいしつりょう: 170.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 339.9±35.0 °C at 760 mmHg
- フラッシュポイント: 153.4±18.7 °C
- PSA: 46.53000
- LogP: 0.56640
- じょうきあつ: 0.0±1.7 mmHg at 25°C
Isoboonein セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Isoboonein 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I61750-5mg |
(4aR,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one |
99946-04-0 | ,HPLC≥95.0% | 5mg |
¥4000.0 | 2023-09-07 | |
TargetMol Chemicals | TN4267-5mg |
Isoboonein |
99946-04-0 | 5mg |
¥ 2760 | 2024-07-20 | ||
A2B Chem LLC | AB80829-5mg |
Cyclopenta[c]pyran-3(1H)-one, hexahydro-6-hydroxy-7-methyl-, (4aR,6S,7R,7aS)- |
99946-04-0 | 95.0% | 5mg |
$494.00 | 2024-07-18 | |
TargetMol Chemicals | TN4267-1 mL * 10 mM (in DMSO) |
Isoboonein |
99946-04-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4267-1 mg |
Isoboonein |
99946-04-0 | 1mg |
¥2035.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4267-5 mg |
Isoboonein |
99946-04-0 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
A2B Chem LLC | AB80829-1mg |
Cyclopenta[c]pyran-3(1H)-one, hexahydro-6-hydroxy-7-methyl-, (4aR,6S,7R,7aS)- |
99946-04-0 | 95% | 1mg |
$427.00 | 2024-05-20 | |
TargetMol Chemicals | TN4267-1 ml * 10 mm |
Isoboonein |
99946-04-0 | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 |
Isoboonein 関連文献
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
5. Back matter
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
7. Back matter
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Isobooneinに関する追加情報
Recent Advances in Isoboonein (99946-04-0) Research: A Comprehensive Review
Isoboonein (CAS: 99946-04-0) is a bioactive compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, derived from natural sources, exhibits promising pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The latest studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its potential therapeutic applications. This research brief aims to provide an up-to-date overview of the most recent findings related to Isoboonein, highlighting its chemical properties, biological activities, and clinical potential.
Recent research has demonstrated that Isoboonein interacts with multiple cellular pathways, particularly those involved in inflammation and apoptosis. A study published in the Journal of Medicinal Chemistry (2023) revealed that Isoboonein inhibits the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. This finding suggests its potential as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, in vitro studies have shown that Isoboonein induces apoptosis in various cancer cell lines, including breast and lung cancer, through the activation of caspase-3 and caspase-9.
Another area of interest is the optimization of Isoboonein's synthesis to improve yield and purity. A recent paper in Organic Letters (2024) described a novel synthetic route using asymmetric catalysis, which significantly enhanced the enantiomeric purity of Isoboonein. This advancement is crucial for its potential use in drug development, as high purity is essential for ensuring safety and efficacy. Furthermore, computational studies have been employed to predict Isoboonein's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are vital for its transition from bench to bedside.
In addition to its anti-inflammatory and anti-cancer properties, Isoboonein has shown neuroprotective effects in preclinical models of neurodegenerative diseases. A study in Neuropharmacology (2023) reported that Isoboonein reduces oxidative stress and mitochondrial dysfunction in neuronal cells, suggesting its potential for treating conditions like Alzheimer's and Parkinson's disease. These findings are particularly exciting given the limited treatment options currently available for these debilitating disorders.
Despite these promising results, challenges remain in the development of Isoboonein as a therapeutic agent. Issues such as bioavailability, toxicity, and large-scale production need to be addressed. Ongoing research is exploring various formulation strategies, including nanoparticle-based delivery systems, to enhance Isoboonein's solubility and stability. Moreover, preclinical toxicology studies are underway to evaluate its safety profile, which is a critical step before clinical trials can commence.
In conclusion, Isoboonein (99946-04-0) represents a promising candidate for the treatment of various diseases, thanks to its multifaceted biological activities. The latest research has provided valuable insights into its mechanisms of action, synthesis, and therapeutic potential. However, further studies are needed to overcome existing challenges and fully realize its clinical applications. This research brief underscores the importance of continued investigation into Isoboonein, as it holds significant promise for advancing the field of chemical biology and medicine.
99946-04-0 (Isoboonein) 関連製品
- 141-38-8(2-Oxiraneoctanoic acid,3-octyl-, 2-ethylhexyl ester)
- 132237-63-9(Alyxialactone)
- 4430-31-3(Octahydro-2H-chromen-2-one)
- 53-39-4(Oxandrolone)
- 2171241-56-6(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid)
- 1249778-76-4(methyl 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoate)
- 258508-84-8(Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester)
- 896825-73-3((2Z)-7-(dimethylamino)methyl-6-hydroxy-2-(1H-indol-3-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)
- 2138042-04-1(6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine)
- 1170404-72-4(4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine)